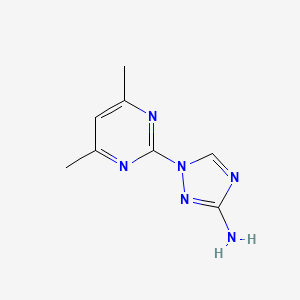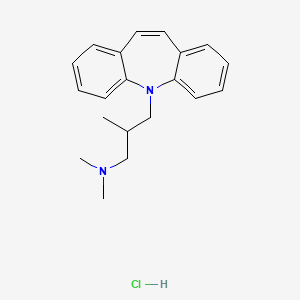![molecular formula C26H39NO5 B13450538 N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a conjugate of glycine and a bile acid, which plays a significant role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine typically involves the conjugation of glycine with a bile acid precursor. The reaction conditions often include the use of activating agents such as carbodiimides to facilitate the formation of the amide bond between glycine and the bile acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent bile acid and glycine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the parent compound, as well as the free bile acid and glycine from hydrolysis .
Aplicaciones Científicas De Investigación
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and conjugation reactions.
Biology: Investigated for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism. The molecular targets include farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), which play roles in regulating lipid and glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine
- N-[(3alpha,7alpha,12alpha,20R)-3,7,12-Trihydroxy-24-oxocholan-24-yl]glycine
- Glycocholic acid
Uniqueness
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine is unique due to its specific hydroxylation pattern and the presence of both keto and hydroxy groups, which confer distinct chemical and biological properties compared to other bile acid conjugates .
Propiedades
Fórmula molecular |
C26H39NO5 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H39NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h12,15,18-21,24,29H,4-11,13-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
Clave InChI |
RJARQVHGCJUKLX-TYQSNJPPSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
SMILES canónico |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


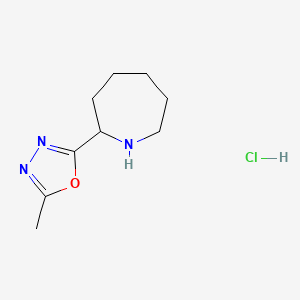
![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)
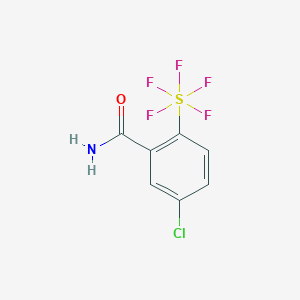
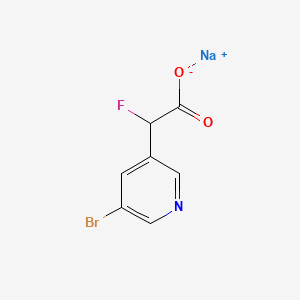
![tert-butyl 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-indol-1-yl]acetate](/img/structure/B13450475.png)
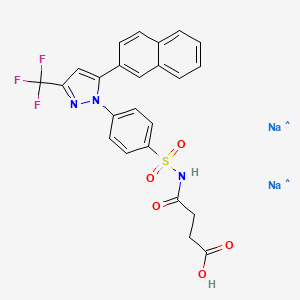
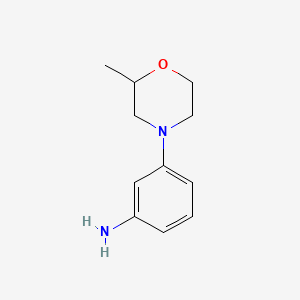
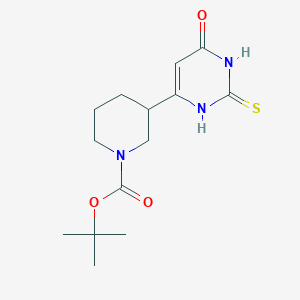
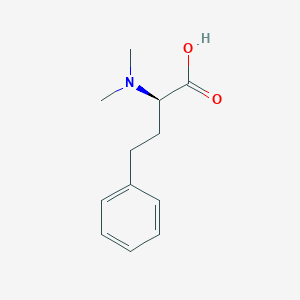
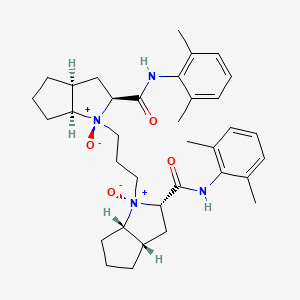
![6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine](/img/structure/B13450515.png)
![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
